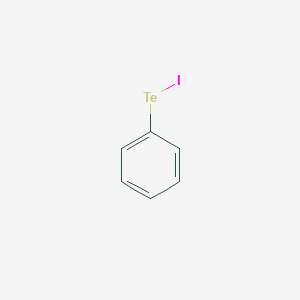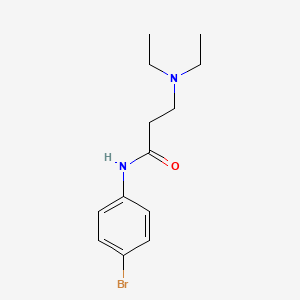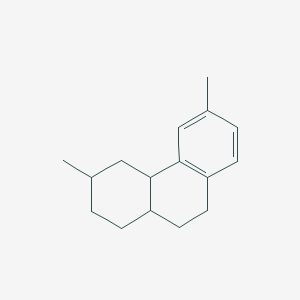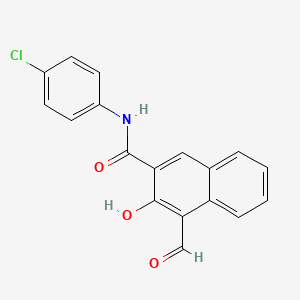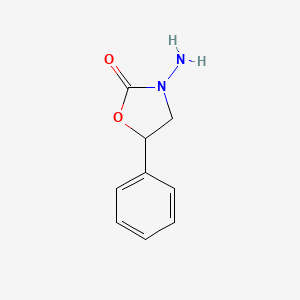
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- is a chemical compound belonging to the class of isocoumarins. Isocoumarins are lactones, a type of natural organic compound, known for their diverse biological activities and applications in various fields . This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Métodos De Preparación
The synthesis of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base can lead to the formation of the desired isocoumarin structure . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown potential therapeutic applications in treating diseases due to its biological activities.
Mecanismo De Acción
The mechanism of action of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- can be compared with other similar isocoumarins, such as:
6-Methoxymellein: Another isocoumarin with similar structural features but different biological activities.
Mellein: A simpler isocoumarin with fewer substituents, used in various biological studies.
The uniqueness of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
56412-81-8 |
|---|---|
Fórmula molecular |
C22H16O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
6-methoxy-3,4-diphenylisochromen-1-one |
InChI |
InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)20(15-8-4-2-5-9-15)21(25-22(18)23)16-10-6-3-7-11-16/h2-14H,1H3 |
Clave InChI |
GWNHMDSJMPLOCE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


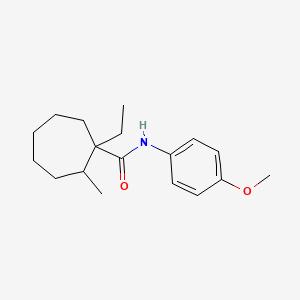
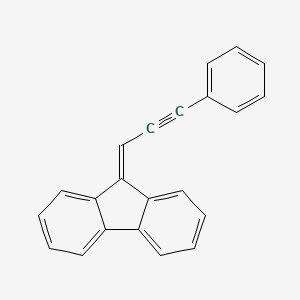
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
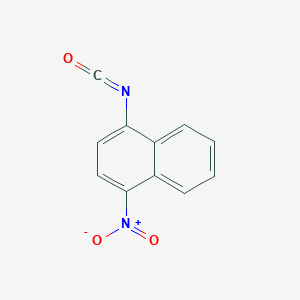
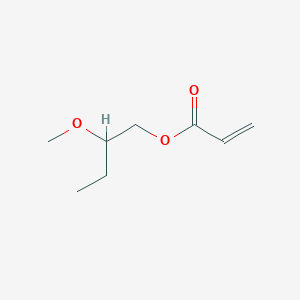
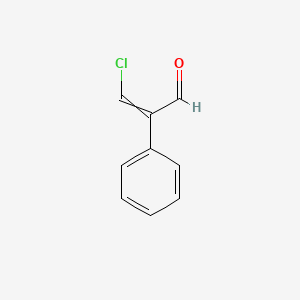
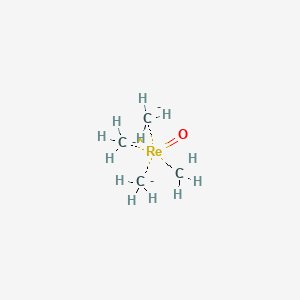
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
